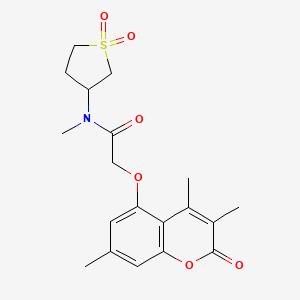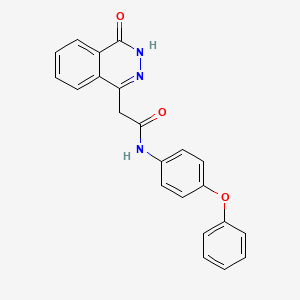
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetamide, often referred to as Compound X , is a complex organic molecule with a fascinating structure. Let’s break it down:
- The core structure consists of a tetrahydrothiophene ring, which contains a sulfur atom and a carbonyl group (hence the “dioxidotetrahydrothiophen-3-yl” part).
- Attached to this core is a chromone (2H-chromen-5-one) moiety, which contributes to its unique properties.
- The N-methyl group adds further complexity and functional diversity.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for Compound X, but one common approach involves the following steps:
Thiophene Ring Formation:
Chromone Attachment:
Industrial Production: Industrial-scale production typically involves optimized versions of the above synthetic steps. Catalysts, solvents, and reaction conditions are carefully chosen to maximize yield and minimize byproducts.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: The sulfone group can be further oxidized to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group may yield a corresponding alcohol.
Substitution: The methyl group can be substituted with other functional groups.
Hydrolysis: Cleavage of the amide bond can occur under acidic or basic conditions.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and substituents. For example, reduction may yield an alcohol derivative.
Scientific Research Applications
Compound X finds applications in various fields:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study cellular processes.
Materials Science: Explored for its optical properties and potential use in sensors.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets (e.g., enzymes, receptors) and modulation of cellular pathways.
Comparison with Similar Compounds
Compound X stands out due to its hybrid structure, combining features of both thiophenes and chromones. Similar compounds include:
Thiophene-based drugs: These lack the chromone moiety.
Chromones: Lack the thiophene ring.
Sulfones: Similar core structure but lack the chromone attachment.
Properties
Molecular Formula |
C19H23NO6S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetamide |
InChI |
InChI=1S/C19H23NO6S/c1-11-7-15(18-12(2)13(3)19(22)26-16(18)8-11)25-9-17(21)20(4)14-5-6-27(23,24)10-14/h7-8,14H,5-6,9-10H2,1-4H3 |
InChI Key |
YOUXITDRVHOCKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)N(C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10985657.png)
![2'-(2-methoxyethyl)-1'-oxo-N-(1-phenylethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10985676.png)
![4-[({[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B10985678.png)
![4-(1,3-Benzothiazol-2-yl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one](/img/structure/B10985682.png)

![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)glycinamide](/img/structure/B10985693.png)


![2-(6-fluoro-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide](/img/structure/B10985722.png)
![3-[3-oxo-3-(pyrrolidin-1-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B10985729.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10985730.png)
![(8-Fluoro-4-hydroxyquinolin-3-yl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10985736.png)
![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10985741.png)
![1-(6-Bromo-1H-indazol-3-YL)-N-[(1S)-2-hydroxy-1-phenylethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B10985747.png)
